Guibourtinidol-4alpha-ol

Description

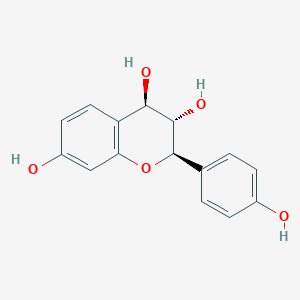

Guibourtinidol-4alpha-ol is a flavan-3-ol derivative belonging to the subclass of leucoanthocyanidins. Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 274.08 g/mol . Structurally, it features a flavan backbone with hydroxyl groups at specific positions, including a 4α-hydroxyl configuration. This stereochemical arrangement distinguishes it from other flavanols and contributes to its unique physicochemical properties, such as solubility and reactivity. The compound is primarily studied for its role in plant biochemistry, particularly in the biosynthesis of condensed tannins, which are critical for plant defense mechanisms .

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H/t13-,14+,15-/m1/s1 |

InChI Key |

NTLUSUFJOUMRLA-QLFBSQMISA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C(O2)C=C(C=C3)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is typically extracted from natural sources such as the heartwood of Cassia abbreviata .

Chemical Reactions Analysis

Types of Reactions

Guibourtinidol-4alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for flavonoid compounds and involve changes to the hydroxyl groups and the aromatic rings .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids .

Scientific Research Applications

Chemical Research Applications

Guibourtinidol-4alpha-ol serves as an important model compound in the study of flavonoids and their derivatives. Its unique structural features allow researchers to investigate:

- Chemical Behavior : The compound undergoes various reactions typical of flavonoids, including oxidation, reduction, and substitution reactions. Understanding these reactions helps in developing new synthetic pathways for flavonoid compounds.

- Mechanistic Studies : The interaction of this compound with different reagents provides insights into the mechanisms of flavonoid reactivity, which can be applied to the synthesis of novel compounds with enhanced properties .

The biological activities of this compound are extensive, with research indicating several potential health benefits:

Antioxidant Properties

This compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals. In vitro studies have demonstrated its effectiveness in reducing oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential role in managing inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer effects of this compound, particularly against melanoma cells. The compound has been reported to induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. Its mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Medical Applications

The therapeutic implications of this compound are promising:

- Cancer Therapy : Due to its anticancer properties, there is ongoing research into its use as a potential treatment for various cancers. Clinical trials are needed to establish effective dosages and treatment protocols.

- Cardiovascular Health : Given its antioxidant and anti-inflammatory effects, this compound may contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Natural Products Development : The compound is being explored for its use in dietary supplements and functional foods due to its health benefits.

- Pharmaceutical Formulations : Its bioactive properties make it a candidate for inclusion in pharmaceutical products aimed at treating oxidative stress-related conditions .

Anticancer Activity Study

A notable study evaluated the effects of this compound on human melanoma A375 cells. Key findings included:

- Significant Reduction in Cell Viability : The IC50 was determined to be approximately 0.42 mg/mL.

- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptotic cells following treatment.

These results underscore the compound's potential therapeutic application in cancer treatment protocols .

Mechanism of Action

The mechanism of action of Guibourtinidol-4alpha-ol involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . Additionally, it may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Key Findings

Stereochemical Variations: this compound and its epimers (e.g., Epithis compound) share identical molecular formulas but differ in hydroxyl group orientation. These stereochemical differences impact their interactions with enzymes and receptors .

Hydroxylation Patterns :

- Fisetinidol derivatives (e.g., Fisetinidol-4beta-ol) possess an additional hydroxyl group (C₁₅H₁₄O₆ vs. C₁₅H₁₄O₅), increasing molecular weight by ~16 g/mol. This enhances their antioxidant capacity but may reduce membrane permeability .

Functional Group Modifications :

- Methylation of hydroxyl groups, as seen in Fisetinidol-4beta-ol 7,3',4'-trimethyl ether, significantly increases lipophilicity (molecular weight = 332.13 g/mol), making it more suitable for lipid-rich environments .

Biological Implications :

- This compound’s 4α-hydroxyl group is critical for its role in tannin polymerization, whereas methylated derivatives like the trimethyl ether lack this reactivity due to blocked hydroxyl sites .

Notes on Comparative Analysis

- Stereochemistry : The α/β designation of hydroxyl groups directly influences molecular conformation and bioactivity. For example, 4α-hydroxyl compounds may exhibit stronger hydrogen-bonding interactions in aqueous environments compared to 4β isomers .

- Methylation Effects : Methylation reduces hydrogen-bonding capacity and polarity, which can enhance bioavailability but diminish antioxidant properties .

- Research Gaps: Limited data exist on the pharmacokinetics and toxicity profiles of these compounds, highlighting the need for further comparative studies.

This analysis underscores the importance of subtle structural differences in determining the functional diversity of flavan-3-ol derivatives. Future studies should prioritize computational modeling to predict structure-activity relationships and validate these findings experimentally.

Biological Activity

Guibourtinidol-4alpha-ol is a biflavonoid compound that has garnered attention for its potential biological activities. This compound is structurally characterized by its unique 4-alpha linkage, which distinguishes it from other flavonoids. Research into its biological properties suggests a range of health benefits, including antioxidant, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

This compound belongs to a class of compounds known as flavonoids, specifically biflavonoids. The structural configuration of guibourtinidol includes:

- Flavonoid Backbone : Composed of two flavan-3-ol units.

- Linkage Type : Features a 4-alpha to 6 linkage between the units, which is critical for its biological activity.

Table 1: Structural Characteristics of Related Flavonoids

| Compound Name | Structural Linkage | Unique Features |

|---|---|---|

| This compound | 4-alpha to 6 | Potential anti-inflammatory effects |

| Epicatechin-(4beta->8)-epicatechin | 4-beta to 8 | Strong antioxidant properties |

| Catechin-(4alpha->8)-epicatechin | 4-alpha to 8 | Cardiovascular benefits |

| Fisetinidol-(4beta->6)-fisetinidol | 4-beta to 6 | Neuroprotective properties |

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. This activity is primarily attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, in vitro assays have demonstrated that guibourtinidol exhibits significant radical scavenging activity with an IC50 value comparable to well-known antioxidants.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role in managing inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer effects of this compound, particularly against various cancer cell lines. For example, it has been reported to induce apoptosis in melanoma cells, with IC50 values indicating effective cytotoxicity. This compound's mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference Studies |

|---|---|---|

| Antioxidant | Free radical scavenging | , |

| Anti-inflammatory | Inhibition of COX and LOX | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

Case Study: Anticancer Activity

A notable study evaluated the effects of this compound on human melanoma A375 cells. The results indicated that treatment with this compound resulted in:

- Significant Reduction in Cell Viability : The IC50 was determined to be approximately 0.42 mg/mL.

- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptotic cells following treatment.

This study underscores the potential therapeutic application of guibourtinidol in cancer treatment protocols.

Clinical Implications

The biological activities of this compound suggest its potential use as a nutraceutical or therapeutic agent. Its antioxidant and anti-inflammatory properties may benefit conditions such as cardiovascular diseases, diabetes, and various cancers. However, further clinical trials are needed to validate these findings and establish safe dosages for human consumption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.